2-fluoro-3-(4-iodo-5-methyl-1H-1,2,3-triazol-1-yl)-pyridine
Overview
Description
2-fluoro-3-(4-iodo-5-methyl-1H-1,2,3-triazol-1-yl)-pyridine is a useful research compound. Its molecular formula is C8H6FIN4 and its molecular weight is 304.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
P2X7 Antagonist Clinical Candidate : A study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists. One compound, similar in structure to the queried compound, showed good tolerability in preclinical species and was chosen for phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Synthesis of Voriconazole : In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, a related structure was involved. This study focused on the relative stereochemistry and synthetic routes for the pyrimidine partner in voriconazole synthesis (Butters et al., 2001).
Reaction with Isonitriles and Diazo Compounds : A study reacted N-fluoropyridinium fluoride with isonitriles and diazo compounds, leading to the formation of pyridine-2-yl-1H-1,2,3-triazoles. The proposed mechanism involves the formation of a highly reactive carbene species (Kiselyov, 2006).
Metal Ion-Dependent Emission : Research on the effect of metal coordination of triazole-pyridyl ligands on the emission of appended anthryl groups revealed that zinc(II) and lead(II) complexes of these ligands exhibit fluorescence quenching. This is attributed to photoinduced electron transfer (Younes et al., 2012).
Self-Assembling of Palladium Complexes : A study synthesized cationic complexes featuring pyridyl-1,2,3-triazole bidentate ligands and investigated their catalytic activity in Suzuki-Miyaura reactions (Amadio et al., 2012).
Properties
IUPAC Name |
2-fluoro-3-(4-iodo-5-methyltriazol-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN4/c1-5-8(10)12-13-14(5)6-3-2-4-11-7(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLTVIPPCKWROE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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